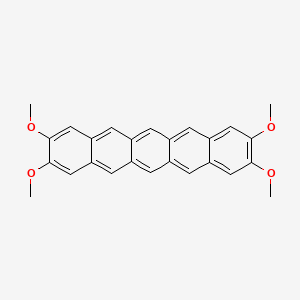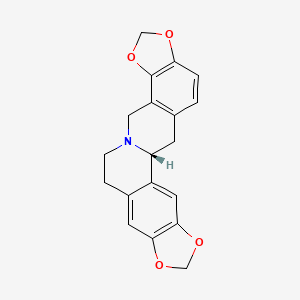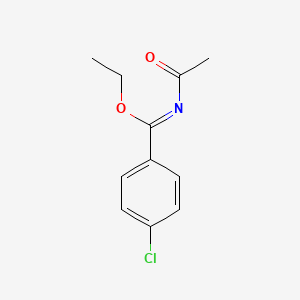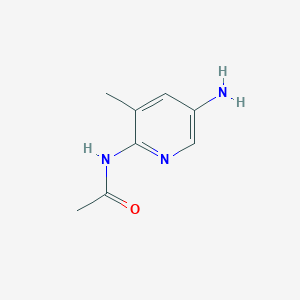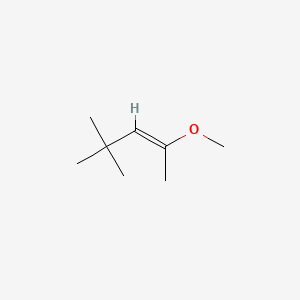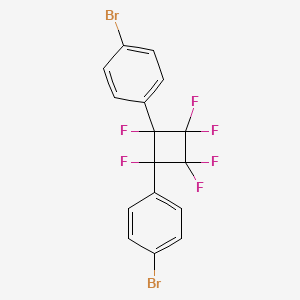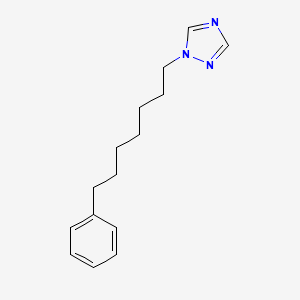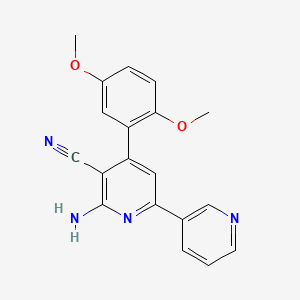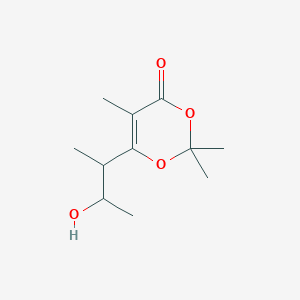![molecular formula C18H26O2Si2 B14175162 (2,5-Diethynyl-1,4-phenylene)bis[ethoxy(dimethyl)silane] CAS No. 922736-77-4](/img/structure/B14175162.png)
(2,5-Diethynyl-1,4-phenylene)bis[ethoxy(dimethyl)silane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-Diethynyl-1,4-phenylene)bis[ethoxy(dimethyl)silane] is an organosilicon compound characterized by its unique structure, which includes ethynyl groups attached to a phenylene ring and ethoxy(dimethyl)silane groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Diethynyl-1,4-phenylene)bis[ethoxy(dimethyl)silane] typically involves the following steps:
Starting Materials: The synthesis begins with 1,4-dibromo-2,5-diiodobenzene as the precursor.
Sonogashira Coupling Reaction: This reaction is employed to introduce ethynyl groups. The reaction involves the coupling of the precursor with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Desilylation: The trimethylsilyl protecting groups are removed using a fluoride source such as tetrabutylammonium fluoride (TBAF).
Industrial Production Methods: While the laboratory synthesis of (2,5-Diethynyl-1,4-phenylene)bis[ethoxy(dimethyl)silane] is well-documented, industrial-scale production would require optimization of reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The ethynyl groups in the compound can undergo oxidation reactions to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used for reduction.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Introduction of halogenated phenylene derivatives.
Chemistry:
Polymer Synthesis: The compound is used as a monomer in the synthesis of conductive polymers and advanced materials.
Catalysis: It serves as a ligand in transition metal catalysis, enhancing the efficiency of various organic transformations.
Biology:
Bioconjugation: The compound can be used to modify biomolecules, facilitating the study of biological processes.
Medicine:
Drug Delivery: Its unique structure allows for the development of novel drug delivery systems, improving the efficacy and targeting of therapeutic agents.
Industry:
Nanotechnology: The compound is used in the fabrication of nanostructures and nanodevices, contributing to advancements in electronics and photonics.
作用机制
The mechanism by which (2,5-Diethynyl-1,4-phenylene)bis[ethoxy(dimethyl)silane] exerts its effects is primarily through its ability to form stable complexes with transition metals. These complexes can facilitate various catalytic processes, including cross-coupling reactions and polymerization. The ethynyl groups provide sites for further functionalization, enhancing the compound’s versatility in chemical synthesis.
相似化合物的比较
- (2,5-Diethynyl-1,4-phenylene)bis(trimethylsilane)
- (2,5-Diethynyl-1,4-phenylene)bis[dimethyl(phenyl)silane]
Comparison:
- Uniqueness: (2,5-Diethynyl-1,4-phenylene)bis[ethoxy(dimethyl)silane] is unique due to the presence of ethoxy groups, which enhance its solubility and reactivity compared to its trimethylsilane and dimethyl(phenyl)silane analogs.
- Applications: While similar compounds are used in polymer synthesis and catalysis, the ethoxy(dimethyl)silane derivative offers improved performance in drug delivery and bioconjugation applications due to its enhanced solubility and functionalization potential.
属性
CAS 编号 |
922736-77-4 |
|---|---|
分子式 |
C18H26O2Si2 |
分子量 |
330.6 g/mol |
IUPAC 名称 |
ethoxy-[4-[ethoxy(dimethyl)silyl]-2,5-diethynylphenyl]-dimethylsilane |
InChI |
InChI=1S/C18H26O2Si2/c1-9-15-13-18(22(7,8)20-12-4)16(10-2)14-17(15)21(5,6)19-11-3/h1-2,13-14H,11-12H2,3-8H3 |
InChI 键 |
BZRTXRRTZRWAKO-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](C)(C)C1=CC(=C(C=C1C#C)[Si](C)(C)OCC)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,8-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14175081.png)


![1-(2-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B14175109.png)
